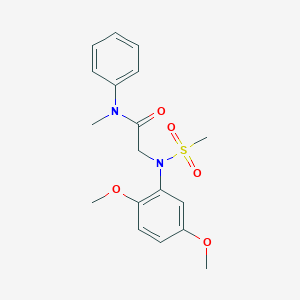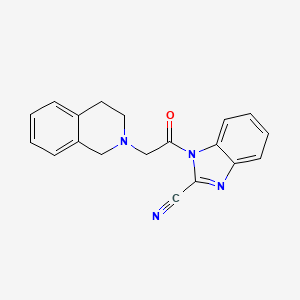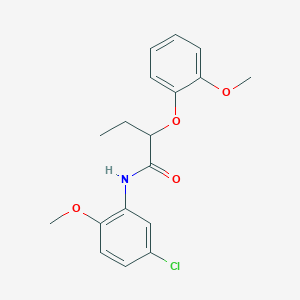![molecular formula C18H22N2O2S B4577699 5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4577699.png)
5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide
説明
Synthesis Analysis
The synthesis of similar compounds involves condensation of specific isocyanates with amines, followed by cyclization processes. For example, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound with a similar structure, was achieved by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile via amination with morpholine and cyclization with hydrazine hydrate (Hao et al., 2017).
Molecular Structure Analysis
The crystal structure of compounds with similar scaffolds has been determined, showing that they can inhibit the proliferation of certain cancer cell lines. These structures often crystallize in specific systems, providing insights into the molecular interactions that might contribute to their biological activities (Lu et al., 2017).
Chemical Reactions and Properties
Compounds like 5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide undergo various chemical reactions, including condensation and cyclization, to form complex structures. These reactions often involve interactions with isocyanates and amines, leading to the formation of compounds with significant biological activities, such as antitumor properties (Ji et al., 2018).
Physical Properties Analysis
The physical properties, including crystal structure and solubility, of compounds similar to 5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide, contribute to their biological activity and drug-likeness. These properties are crucial for determining the compound's suitability for further pharmacological testing.
Chemical Properties Analysis
The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with metal ions or other molecules, are essential for understanding the potential therapeutic applications of compounds like 5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide. Studies on similar compounds have shown diverse biological activities, including anticancer and antimicrobial effects (Swathi Thumula et al., 2023).
科学的研究の応用
Chemical Synthesis and Modification
5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide is involved in chemical synthesis processes, particularly in the formation of various derivatives through reactions like the Mannich reaction. For example, it has been used to synthesize Mannich bases by reacting corresponding 1,2,4-triazoles containing an imine group with primary or secondary amines, including morpholine or piperazine nuclei. These synthesized compounds have been explored for their antimicrobial activity, demonstrating good activity against test microorganisms compared to standard drugs like ampicillin (Fandaklı et al., 2012).
Molecular Structure Analysis
The compound's derivatives have been studied for their molecular structures, revealing insights into their chemical properties and interactions. For instance, the orientation of phenyl groups in some derivatives has been observed to be roughly perpendicular to the guanidine plane, highlighting the structural aspects that may influence their biological activities (Sudha et al., 1997).
Biological Activity
Derivatives of 5-methyl-N-[2-(4-morpholinyl)ethyl]-4-phenyl-3-thiophenecarboxamide have been synthesized and evaluated for their biological activities, such as anti-inflammatory and analgesic properties. Novel heterocyclic compounds derived from this molecule have shown significant COX-2 inhibition, analgesic, and anti-inflammatory activities in pre-clinical tests, making them potential candidates for pharmaceutical development (Abu‐Hashem et al., 2020).
Spectral Analysis and Dye Studies
The compound and its derivatives have been utilized in spectral analysis to understand the electron donor efficiency of various substituents. Studies on derivatives containing morpholino groups have provided insights into their solvatochromic behavior, tautomeric structures, and potential applications in dye synthesis (Hepworth et al., 1993).
特性
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)-4-phenylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-17(15-5-3-2-4-6-15)16(13-23-14)18(21)19-7-8-20-9-11-22-12-10-20/h2-6,13H,7-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMZCCPIPZHNGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NCCN2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4577618.png)
![4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B4577624.png)
![methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4577627.png)
![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4577632.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4577649.png)
![N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4577666.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577671.png)
![1-(2-methoxyphenyl)-4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4577675.png)


![4-methyl-N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4577691.png)


